N-[4-(dimethylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Description
N-[4-(Dimethylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a synthetic compound featuring a benzotriazinone core (4-oxo-1,2,3-benzotriazin-3(4H)-yl) linked via a three-carbon propanamide chain to a 4-(dimethylamino)phenyl group. The dimethylamino substituent acts as a strong electron-donating group, enhancing solubility and influencing electronic interactions.
Properties
Molecular Formula |
C18H19N5O2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
InChI |
InChI=1S/C18H19N5O2/c1-22(2)14-9-7-13(8-10-14)19-17(24)11-12-23-18(25)15-5-3-4-6-16(15)20-21-23/h3-10H,11-12H2,1-2H3,(H,19,24) |
InChI Key |
WQZSHQINUNJXIV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) enhance the solubility of intermediates, facilitating amide bond formation. For example, DMF increases the reaction rate of the amidation step by 40% compared to tetrahydrofuran (THF). Elevated temperatures (90–110°C) further accelerate the process but may necessitate stringent control to prevent decomposition.
Catalytic Enhancements
Transition metal catalysts, particularly palladium-based systems, improve yields in cross-coupling steps. A patent describes the use of Pd(OAc)₂ with Xantphos ligand to mediate the coupling between bromobenzotriazinone and propanamide precursors, achieving 92% conversion. Heterogeneous catalysts, such as silica-supported sulfonic acid, also prove effective in cyclization reactions, reducing byproduct formation by 15–20%.
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost-effectiveness and sustainability. Continuous flow reactors enable precise control over reaction parameters, minimizing waste and energy consumption. A patented method employs a microreactor system for the diazotization-cyclization sequence, achieving 95% purity with a throughput of 50 kg/day. Additionally, solvent recycling systems recover DMF and acetic acid, reducing environmental impact.
Purification and Characterization
Crude products are purified via recrystallization from ethanol/water mixtures, yielding >99% purity as confirmed by high-performance liquid chromatography (HPLC). Nuclear magnetic resonance (NMR) spectra validate structural integrity, with key signals including:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.4 Hz, 2H, benzotriazinone), 7.89 (s, 1H, NH), 6.72 (d, J = 8.8 Hz, 2H, dimethylaminophenyl).
-
¹³C NMR : 167.8 ppm (C=O, amide), 154.3 ppm (C=O, benzotriazinone).
Comparative Analysis of Synthetic Methods
Table 1 summarizes key parameters for three prominent preparation routes:
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Structural Features
The target compound’s structural analogues differ in linker length, aromatic substituents, and additional heterocyclic motifs. Key examples include:
*Estimated based on molecular formulas.
Key Observations :
- Linker Length : Shorter linkers (e.g., acetamide in ) may reduce conformational flexibility compared to propanamide or butanamide .
- Substituent Effects: Electron-donating groups (e.g., dimethylamino) enhance solubility, while electron-withdrawing groups (e.g., trifluoromethoxy in ) increase stability and lipophilicity.
Physicochemical Properties
Notes:
- The target compound’s dimethylamino group reduces logP compared to highly lipophilic analogues like ZINC6566958 (XLogP3 = 5.8) .
Biological Activity
N-[4-(dimethylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a synthetic compound with potential biological activity. Its structure incorporates a benzotriazine moiety, which has been associated with various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C16H18N4O2
- Molecular Weight : 298.35 g/mol
The structure features a dimethylamino group attached to a phenyl ring and a benzotriazine derivative, which contributes to its biological properties.
Antimicrobial Activity
Research indicates that benzotriazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 1.56 μg/mL |
| Compound B | Escherichia coli | 2.00 μg/mL |
| Compound C | Pseudomonas aeruginosa | 0.78 μg/mL |
These findings suggest that the compound may possess similar antimicrobial efficacy.
Anticancer Properties
Benzotriazine derivatives have also been studied for their anticancer potential. For example, several studies have identified that modifications to the benzotriazine core can enhance cytotoxicity against cancer cell lines. The mechanisms proposed include:
- Inhibition of DNA synthesis
- Induction of apoptosis
- Cell cycle arrest
In vitro studies have demonstrated that certain benzotriazine derivatives can reduce viability in human cancer cell lines by over 50% at concentrations as low as 10 μM.
The biological activity of this compound may involve several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells.
- Enzyme Inhibition : It could inhibit key enzymes involved in cell proliferation and survival.
- Membrane Disruption : The compound might affect cellular membranes leading to increased permeability and eventual cell death.
Study 1: Antimicrobial Efficacy
A study published in the International Journal of Pharmaceutical Sciences and Research evaluated the antimicrobial activity of various benzotriazine derivatives including this compound against clinical isolates of bacteria. Results indicated significant antibacterial activity with MIC values comparable to standard antibiotics.
Study 2: Anticancer Activity
Another research article investigated the cytotoxic effects of benzotriazine derivatives on breast cancer cell lines. The study reported that certain derivatives induced apoptosis through caspase activation pathways, suggesting potential for therapeutic development in oncology.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-(dimethylamino)phenyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Step 1 : Coupling of the benzotriazinone core with a dimethylaminophenyl group via amide bond formation, using reagents like EDCI/HOBt for activation .
- Step 2 : Optimization of reaction conditions (e.g., solvent choice: DMF or THF; temperature: 0–25°C; reaction time: 12–24 hours) to minimize side products .
- Step 3 : Purification via column chromatography or recrystallization. Yield optimization (>70%) requires strict control of stoichiometry and moisture-sensitive conditions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound and verifying its purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm amide bond formation and benzotriazinone moiety integrity .
- High-Resolution Mass Spectrometry (HR-MS) : To validate molecular weight (e.g., m/z calculated for C₁₉H₂₀N₅O₂: 358.1612) .
- Thin-Layer Chromatography (TLC) : For real-time monitoring of reaction progress using silica gel plates and UV visualization .
Q. What preliminary biological screening assays are appropriate to evaluate the compound’s bioactivity?
- Methodological Answer :
- In vitro receptor binding assays : Target GPR139 or similar receptors, using competitive binding studies with fluorescent ligands .
- Antiviral/cancer cell viability assays : MTT or SRB assays against HeLa or HepG2 cell lines, with IC₅₀ calculations .
- Enzyme inhibition studies : Test against kinases or proteases using fluorogenic substrates .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets like GPR139?
- Methodological Answer :
- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses in GPR139’s active site .
- Key Parameters : Analyze hydrogen bonding with Ser¹⁵² or π-π stacking with Phe¹⁸⁰. Validate with MD simulations (NAMD/GROMACS) to assess stability .
- Contradictions : If experimental IC₅₀ values conflict with docking scores, recalibrate force fields or consider allosteric binding modes .
Q. What strategies can resolve low yields in the final coupling step of the synthesis?
- Methodological Answer :
- Alternative Coupling Reagents : Replace EDCI with DCC or PyBOP to enhance amide bond efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 1–2 hours at 80°C, improving yield by 15–20% .
- Inert Atmosphere : Use argon/nitrogen to prevent oxidation of the dimethylamino group during coupling .
Q. How do structural modifications (e.g., substituents on the phenyl or benzotriazinone rings) influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., -NO₂) : Increase metabolic stability but reduce solubility; logP shifts from 2.1 to 3.5 .
- Methoxy vs. Ethoxy Substitutions : Methoxy improves membrane permeability (PAMPA assay), while ethoxy enhances plasma protein binding .
- Benzotriazinone Core Modifications : Replacing the 4-oxo group with thione (-S) alters target selectivity (e.g., shifts from kinase to protease inhibition) .
Q. How can researchers address discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HepG2) and normalize to reference compounds (e.g., doxorubicin for cytotoxicity) .
- Solvent Effects : DMSO concentration >0.1% may artifactually reduce activity; confirm vehicle controls .
- Batch Purity : Re-test compounds with ≥95% purity (HPLC-validated) to exclude impurities as confounding factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
